molecular formula C9H8N2O2 B11718772 7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one

7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B11718772
M. Wt: 176.17 g/mol
InChI Key: CDXNQKAZCVFTEI-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one is a chemical compound belonging to the naphthyridine family This compound is characterized by a hydroxymethyl group attached to the seventh position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as methyllithium (MeLi) and tert-butyl hypochlorite (t-BuOCl) to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques like chromatography is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Hydroxymethyl)-1,8-naphthyridin-2(1H)-one is unique due to its specific structure and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-(hydroxymethyl)-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C9H8N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-4,12H,5H2,(H,10,11,13)

InChI Key

CDXNQKAZCVFTEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C=CC(=O)N2)CO

Origin of Product

United States

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